Cas no 101771-62-4 (1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole)

1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a 2-chlorobenzoyl group at the 1-position and methyl groups at the 3- and 5-positions. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing chlorobenzoyl moiety enhances reactivity in nucleophilic substitution reactions, while the dimethylpyrazole framework contributes to stability and selectivity. Its well-defined molecular architecture allows for precise functionalization, facilitating the development of targeted bioactive molecules. The compound exhibits favorable solubility in common organic solvents, simplifying its handling in synthetic applications. Its high purity and consistent performance make it a reliable building block for research and industrial-scale production.
1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole structure
101771-62-4 structure
Product Name:1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
CAS No:101771-62-4
MF:C12H11ClN2O
MW:234.68154168129
CID:5342427
Update Time:2025-11-01

1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
    • (2-chlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
    • (2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
    • Cambridge id 5271892
    • CBDivE_012838
    • MLS001206185
    • REGID_for_CID_785958
    • (2-Chloro-phenyl)-(3,5-dimethyl-pyrazol-1-yl)-methanone
    • STK051540
    • SMR000516016
    • Z56948567
    • Methanone, (2-chlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)-
    • Inchi: 1S/C12H11ClN2O/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13/h3-7H,1-2H3
    • InChI Key: IARJJCVPPPWSAK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(N1C(C)=CC(C)=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 272
  • XLogP3: 3.2
  • Topological Polar Surface Area: 34.9

1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole Pricemore >>

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Additional information on 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole

Recent Advances in the Study of 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole (CAS: 101771-62-4)

1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole (CAS: 101771-62-4) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as a key intermediate in the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in drug discovery and development.

Recent literature has emphasized the synthetic pathways for 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, with a focus on optimizing yield and purity. A study published in the Journal of Medicinal Chemistry (2023) reported a novel catalytic method for its synthesis, achieving a yield of over 85% with minimal byproducts. The study also explored the compound's stability under various conditions, which is critical for its application in pharmaceutical formulations. Additionally, the structural elucidation of this compound has been further refined using advanced spectroscopic techniques, including NMR and X-ray crystallography.

In terms of biological activity, 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has shown promising results as an inhibitor of specific enzymes involved in inflammatory pathways. A recent in vitro study demonstrated its ability to suppress the activity of cyclooxygenase-2 (COX-2), suggesting potential applications in the treatment of inflammatory diseases. Furthermore, molecular docking studies have revealed its high affinity for the active site of COX-2, providing a structural basis for its inhibitory effects. These findings are supported by computational modeling and in vivo experiments, which indicate a dose-dependent reduction in inflammation markers.

Another area of interest is the compound's role in the synthesis of more complex molecules. Researchers have utilized 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole as a building block for the development of new heterocyclic compounds with enhanced bioactivity. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of a series of pyrazole-based derivatives, with some exhibiting potent anticancer activity against specific cell lines. This highlights the versatility of the compound in medicinal chemistry and its potential as a scaffold for drug design.

Despite these advancements, challenges remain in the clinical translation of 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole. Issues such as bioavailability, toxicity, and metabolic stability need to be addressed in future studies. Current research is focusing on structural modifications to improve these properties while retaining the compound's biological efficacy. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole (CAS: 101771-62-4) continues to be a valuable compound in chemical biology and drug discovery. Its synthetic accessibility, structural versatility, and promising biological activities make it a focal point for ongoing research. Future studies should aim to bridge the gap between preclinical findings and clinical applications, paving the way for new therapeutic options in inflammation and oncology.

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